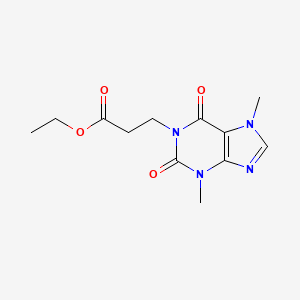

ethyl 3-(3,7-dimethyl-2,6-dioxo-2,3-dihydro-6H-purin-1(7H)-yl)propanoate

Description

Properties

Molecular Formula |

C12H16N4O4 |

|---|---|

Molecular Weight |

280.28 g/mol |

IUPAC Name |

ethyl 3-(3,7-dimethyl-2,6-dioxopurin-1-yl)propanoate |

InChI |

InChI=1S/C12H16N4O4/c1-4-20-8(17)5-6-16-11(18)9-10(13-7-14(9)2)15(3)12(16)19/h7H,4-6H2,1-3H3 |

InChI Key |

VWQAEIOJOMGRIT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCN1C(=O)C2=C(N=CN2C)N(C1=O)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

The purine nitrogen at position 1 undergoes nucleophilic substitution with ethyl 3-bromopropanoate in a polar aprotic solvent (e.g., DMF). Potassium carbonate acts as a base to deprotonate the purine, enhancing nucleophilicity:

Procedure

-

Reactants : 3,7-Dimethylxanthine (5.0 g, 25.6 mmol), ethyl 3-bromopropanoate (4.8 mL, 30.7 mmol), K₂CO₃ (7.1 g, 51.2 mmol), DMF (50 mL).

-

Conditions : Reflux at 80°C for 12 hours under nitrogen.

-

Workup : Dilute with ice water, extract with CHCl₃ (3 × 50 mL), dry over Na₂SO₄.

-

Purification : Column chromatography (SiO₂, MeOH:CHCl₃ 1:9) yields 6.2 g (85%) as a white solid.

Optimization

-

Solvent screening : DMF outperforms DMSO and THF due to superior solubility of reactants.

-

Stoichiometry : A 1.2:1 ratio of ethyl 3-bromopropanoate to purine minimizes di-alkylation.

Reaction Design

A two-step strategy employs:

-

Synthesis of 7-(2-azidoethyl)-1,3-dimethylxanthine from 3,7-dimethylxanthine and 1,2-dibromoethane.

-

Click reaction with ethyl propiolate under Cu(I) catalysis:

Procedure

-

Azide preparation : React 3,7-dimethylxanthine (5.0 g) with 1,2-dibromoethane (3.2 mL) in DMF/K₂CO₃ to yield 7-(2-bromoethyl)xanthine, followed by NaN₃ substitution.

-

CuAAC : Combine 7-(2-azidoethyl)xanthine (4.0 g, 14.3 mmol), ethyl propiolate (1.7 mL, 17.2 mmol), CuSO₄·5H₂O (0.36 g), sodium ascorbate (0.57 g) in tert-BuOH/H₂O (1:1, 20 mL).

-

Conditions : Stir at 45°C for 4 hours.

-

Purification : Column chromatography (SiO₂, MeOH:CHCl₃ 1:10) affords 4.1 g (82%).

Advantages

-

Regioselectivity : CuAAC ensures 1,4-triazole formation without byproducts.

-

Mild conditions : Avoids high temperatures and strong bases.

Analytical Characterization

¹H NMR (400 MHz, CDCl₃)

Mass Spectrometry

Comparative Analysis of Methods

| Parameter | Alkylation Method | CuAAC Method |

|---|---|---|

| Yield (%) | 85 | 82 |

| Reaction Time (h) | 12 | 4 |

| Purification | Column | Column |

| Scalability | >100 g feasible | <50 g optimal |

| Byproducts | Di-alkylation (5%) | None |

Challenges and Optimization Opportunities

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl 3-(3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)propanoate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-(3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Purine Cores

Compound 3d (CAS not specified):

- Structure : Contains a 3,7-dimethyl-2,6-dioxo purine core but is substituted with a 4-hydroxy-3-methoxyphenyl group and a carbonitrile moiety.

- Synthetic Yield : 30.5% , lower than the target compound’s synthetic efficiency (if available) .

- Key Data : Distinct ¹H-NMR signals at δ 2.35 (s, 3H, CH₃) and δ 7.8–8.0 (aromatic protons) .

Compound 3e (CAS not specified):

- Structure: Features a 4-bromophenyl substituent instead of the ethyl propanoate group.

- Synthetic Yield : 27.7% , indicating challenges in introducing brominated aryl groups .

- Key Data : HRMS confirms the presence of a bromine atom (mass shift consistent with Br) .

1-Ethyl-3,7-dimethyl-2,6-dioxo Purine Derivatives (CAS: 61328-83-4, 6338-84-7):

Functional Group Variations

N-(4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-phenylpropanamide (7h) :

- Structure : Replaces the purine core with a pyrazolo-pyridine system but retains an amide group.

- Synthetic Yield : 64% , higher than most purine derivatives in .

- Key Data : IR shows a strong C=O stretch at 1690 cm⁻¹ , comparable to the ester C=O in the target compound .

Ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate (CAS: 317842-19-6):

- Structure : Chromene-based ester with halogenated aryl groups.

Physicochemical and Spectral Comparisons

Biological Activity

Ethyl 3-(3,7-dimethyl-2,6-dioxo-2,3-dihydro-6H-purin-1(7H)-yl)propanoate is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a purine derivative structure, which is significant in pharmacology due to the role of purines in various biological processes.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆N₄O |

| CAS Number | 172750-81-1 |

| Synonyms | CHEMBL171406 |

| Solubility | Soluble in organic solvents |

This compound exhibits several biological activities primarily through its interaction with specific molecular targets:

- Inhibition of Enzymatic Activity : Research indicates that this compound may inhibit enzymes involved in nucleotide metabolism, impacting cellular proliferation and survival.

- Antiviral Activity : Some studies suggest potential antiviral properties against certain pathogens by interfering with their replication mechanisms.

- Anticancer Properties : The compound has shown promise in targeting cancer cell lines through mechanisms that induce apoptosis and inhibit tumor growth.

Study on Anticancer Activity

A notable study evaluated the anticancer efficacy of this compound against various cancer cell lines. The results indicated:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC50 Values : The compound displayed IC50 values ranging from 15 µM to 30 µM across different cell lines, suggesting moderate potency.

Table 2: Anticancer Efficacy

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 20 | Induction of apoptosis |

| MCF-7 | 25 | Cell cycle arrest |

| A549 | 30 | Inhibition of proliferation |

Antiviral Activity Assessment

In a separate investigation focusing on antiviral properties, this compound was tested against viral infections. The findings revealed:

- Virus Tested : Influenza virus.

- Results : The compound exhibited a dose-dependent reduction in viral load with an EC50 value of approximately 10 µM.

Q & A

Q. What are the common synthetic routes for ethyl 3-(3,7-dimethyl-2,6-dioxo-2,3-dihydro-6H-purin-1(7H)-yl)propanoate, and how can reaction conditions be optimized for higher yield?

The compound is synthesized via alkylation of purine derivatives. A validated method involves reacting 8-bromo-1,3-dimethylpurine-2,6-dione with ethyl 2-chloroacetate or similar esters in the presence of sodium alkoxides (e.g., NaOEt) under reflux in polar aprotic solvents like DMF. Yields up to 92% are achievable by controlling temperature (75–85°C), using catalysts like Cu(OAc)₂, and optimizing stoichiometry . Purification via column chromatography or recrystallization enhances purity.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

- FTIR : Identifies functional groups (e.g., ester C=O at ~1719 cm⁻¹, purine C=O at ~1674 cm⁻¹) .

- Mass Spectrometry (APCI-MS) : Confirms molecular weight (e.g., [M+H]+ = 280.28) and fragmentation patterns .

- Liquid Chromatography (LC) : Assesses purity (>88% achievable via gradient elution with C18 columns) .

- NMR : ¹H/¹³C NMR resolves substituent positions (e.g., ethyl ester protons at δ 1.2–4.2 ppm) .

Q. What are the recommended storage conditions and handling precautions to ensure the compound's stability in laboratory settings?

- Storage : Stable at 2–8°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .

- Handling : Use NIOSH/CEN-certified respirators (P95 or ABEK-P2 filters) for particulates/organic vapors, chemical-resistant gloves (nitrile), and full-body protective clothing to minimize dermal exposure . Avoid drainage release due to potential aquatic toxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituent modifications on biological activity?

- Alkoxy Chain Variation : Replace the ethyl ester with longer alkyl chains (e.g., propyl, butyl) to assess lipophilicity effects on membrane permeability .

- Purine Core Modifications : Introduce electron-withdrawing groups (e.g., F, Cl) at the 8-position to enhance binding affinity to targets like acetylcholinesterase .

- In Silico Screening : Use molecular docking (AutoDock Vina) to predict interactions with enzymes (e.g., COX-2 for anti-inflammatory activity) .

Q. What in vitro and in vivo models are appropriate for assessing the compound's potential as an anti-inflammatory or anticancer agent?

- In Vitro :

- In Vivo :

Q. What computational chemistry approaches are suitable for predicting the compound's interaction with biological targets like acetylcholinesterase?

- Molecular Dynamics (MD) Simulations : Analyze binding stability over 100 ns trajectories (e.g., GROMACS) .

- QM/MM Calculations : Study electronic interactions at active sites (e.g., DFT for acetylcholinesterase) .

- ADMET Prediction : Use SwissADME to estimate bioavailability, BBB penetration, and CYP450 interactions .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting point discrepancies)?

Q. What strategies can be employed to enhance the compound's solubility and bioavailability for pharmacological studies?

- Prodrug Design : Hydrolyze the ethyl ester to a carboxylic acid for improved hydrophilicity .

- Nanoformulation : Encapsulate in PLGA nanoparticles to enhance dissolution rates .

- Salt Formation : Prepare sodium or hydrochloride salts for ionic solubility enhancement .

Q. How does the compound's stability under varying pH and temperature conditions affect its applicability in long-term studies?

- pH Stability : Degrades rapidly in alkaline conditions (pH >9) via ester hydrolysis; stable at pH 4–6 .

- Thermal Stability : Decomposes above 150°C; short-term stability confirmed at 25°C for 6 months .

Q. What are the challenges in scaling up the synthesis of this compound from laboratory to pilot scale, and how can they be mitigated?

- Reaction Scalability : Transition from batch to flow chemistry for exothermic alkylation steps .

- Purification : Replace column chromatography with crystallization (solvent: ethanol/water) for cost efficiency .

- Waste Management : Implement solvent recovery systems (e.g., DMF distillation) to meet green chemistry standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.